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molecular formula C7H14ClNO3 B071693 Ethyl 5-amino-4-oxopentanoate Hydrochloride CAS No. 183151-37-3

Ethyl 5-amino-4-oxopentanoate Hydrochloride

Cat. No. B071693
M. Wt: 195.64 g/mol
InChI Key: MGTYUHPAVHGVQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07563819B1

Procedure details

From ethanol (6.0 ml) and 5-amino-4-oxopentanoic acid hydrochloride (1.0 g; 6.0 mmol) at 70° C. The reaction was complete after 2 h. The yield was 1.0 g (85%).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[ClH:1].[NH2:2][CH2:3][C:4](=[O:10])[CH2:5][CH2:6][C:7]([OH:9])=[O:8].[CH2:11](O)[CH3:12]>>[ClH:1].[NH2:2][CH2:3][C:4](=[O:10])[CH2:5][CH2:6][C:7]([O:9][CH2:11][CH3:12])=[O:8] |f:0.1,3.4|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
Cl.NCC(CCC(=O)O)=O
Step Two
Name
Quantity
6 mL
Type
reactant
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 70° C

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
Cl.NCC(CCC(=O)OCC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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